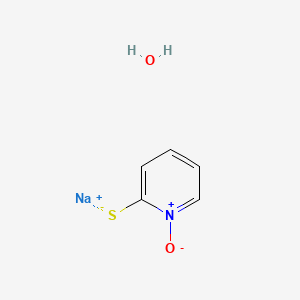
Naphthalene, 1-(2-bromo-1-naphthyl)-
Übersicht
Beschreibung
“Naphthalene, 1-(2-bromo-1-naphthyl)-” is a compound with a molecular weight of 333.23 g/mol . It is also known as α-Bromonaphthalene or α-Naphthyl bromide . It appears as a thick colorless yellow to yellow-brown liquid with a pungent odor .
Synthesis Analysis
“Naphthalene, 1-(2-bromo-1-naphthyl)-” can be synthesized by the reaction of naphthalene with bromine . The reaction involves adding carbon tetrachloride and naphthalene in the reaction pot, stirring and heating, and slowly adding bromine at 45℃ .Molecular Structure Analysis
The molecular formula of “Naphthalene, 1-(2-bromo-1-naphthyl)-” is C20H13Br . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“Naphthalene, 1-(2-bromo-1-naphthyl)-” exhibits many reactions typical of aryl bromides . For instance, bromide can be displaced by cyanide to give the nitrile .Physical And Chemical Properties Analysis
“Naphthalene, 1-(2-bromo-1-naphthyl)-” is insoluble in water but miscible with alcohol, ether, benzene, and chloroform . It has a strong odor of coal tar or mothballs .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Exposures
Naphthalene, a polycyclic aromatic hydrocarbon, has been studied for its environmental presence and impacts, including sources of emission and exposure risks. Combustion processes, industrial emissions, and usage as a fumigant contribute to its widespread presence. These studies underscore the need for improved characterization of sources and exposures, particularly in indoor environments where the highest exposures occur due to off-gassing from consumer products like mothballs (C. Jia & S. Batterman, 2010).
Analytical Techniques and Measurements
Research on naphthalene sublimation has contributed to understanding mass and heat transfer processes, highlighting the naphthalene sublimation method's utility in studying complex flows and geometries. This method allows for precise control of boundary conditions analogous to thermal processes, facilitating the detailed analysis of transfer coefficients (R. J. Goldstein & H. H. Cho, 1995).
Medical and Biological Applications
Naphthalene derivatives, notably naphthalimides, have shown extensive potential in medicinal applications due to their ability to interact with biological molecules. These compounds have been investigated for their anticancer, antibacterial, and anti-inflammatory properties, among others, demonstrating the naphthalene framework's utility in developing therapeutic agents (Huo-Hui Gong et al., 2016).
Environmental Health Risks
The toxicological profile of naphthalene, particularly concerning its use in mothballs, has been reviewed to understand the associated environmental health risks. These studies have highlighted the potential for significant indoor exposure and the importance of risk mitigation strategies, especially in non-occupational settings (D. Sudakin et al., 2011).
Biodegradation and Environmental Remediation
Microbial degradation of naphthalene and its significance in bioremediation efforts have been extensively studied. Pseudomonas putida ND6, among other microbial strains, has been identified as capable of degrading naphthalene, highlighting the potential for bio-based approaches to mitigate environmental contamination (F. Song et al., 2018).
Eigenschaften
IUPAC Name |
2-bromo-1-naphthalen-1-ylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMWNNIRQJEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



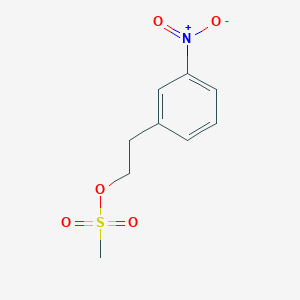


![(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B3251099.png)
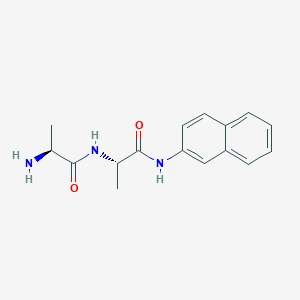
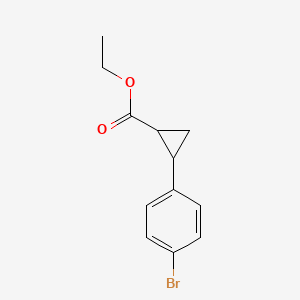
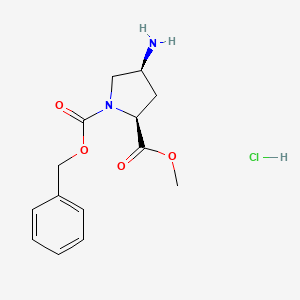
![3H-Indolium, 2-[2-[3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-2-(phenylthio)-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, perchlorate (1:1)](/img/structure/B3251140.png)
![tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3251146.png)
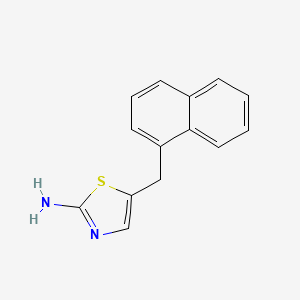
![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B3251148.png)
